molecular formula C8H12N2O B2374250 4-Amino-2-ethyl-6-methylpyridin-3-ol CAS No. 125695-92-3

4-Amino-2-ethyl-6-methylpyridin-3-ol

Cat. No. B2374250
M. Wt: 152.197
InChI Key: QTRJLTDNJWSPEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has been used to synthesize a series of novel pyridine derivatives . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory (DFT) studies . These studies often involve the analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another reaction involves the catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-2-ethyl-6-methylpyridin-3-ol” are not well-documented .

Future Directions

The future directions for the study of “4-Amino-2-ethyl-6-methylpyridin-3-ol” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

4-amino-2-ethyl-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-7-8(11)6(9)4-5(2)10-7/h4,11H,3H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRJLTDNJWSPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-ethyl-6-methylpyridin-3-ol

CAS RN

125695-92-3
Record name 4-Amino-2-ethyl-6-methyl-3-pyridinol
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